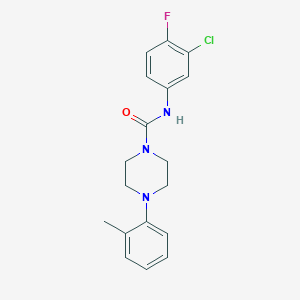
N-(3-fluorophenyl)-2-methoxy-3-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-fluorophenyl)-2-methoxy-3-methylbenzamide, commonly known as FMeOAm or FMOM, is a chemical compound that belongs to the family of benzamides. It is widely used in scientific research as a tool compound to study the biological activities of various receptors and enzymes.
作用機序
The mechanism of action of FMeOAm is based on its interaction with the target receptors and enzymes. FMeOAm can bind to the CB1 receptor and induce the conformational changes of the receptor, leading to the activation of the downstream signaling pathways, such as the G protein-coupled receptor (GPCR) signaling pathway and the mitogen-activated protein kinase (MAPK) signaling pathway. FMeOAm can also bind to the TRPV1 receptor and block the binding of the ligands, such as capsaicin, leading to the inhibition of the pain sensation. FMeOAm can also bind to the FAAH enzyme and inhibit its activity, leading to the accumulation of endocannabinoids and the enhancement of the endocannabinoid signaling.
Biochemical and Physiological Effects
The biochemical and physiological effects of FMeOAm depend on the target receptors and enzymes. FMeOAm can induce the activation of the CB1 receptor and the downstream signaling pathways, leading to the modulation of various physiological functions, such as appetite, pain, mood, and memory. FMeOAm can also inhibit the activity of the FAAH enzyme and enhance the endocannabinoid signaling, leading to the modulation of various physiological functions, such as inflammation, pain, and anxiety. FMeOAm can also block the activation of the TRPV1 receptor and the pain sensation, leading to the relief of pain.
実験室実験の利点と制限
The advantages of using FMeOAm in lab experiments include its potency, selectivity, and availability. FMeOAm is a highly potent and selective tool compound, which can be used to study the biological activities of various receptors and enzymes with high specificity and accuracy. FMeOAm is also commercially available, which makes it easy to obtain and use in lab experiments. The limitations of using FMeOAm in lab experiments include its cost, toxicity, and solubility. FMeOAm is a relatively expensive compound, which may limit its use in large-scale experiments. FMeOAm is also toxic and can cause adverse effects on the health of the researchers, which requires strict safety precautions. FMeOAm is also poorly soluble in water, which may limit its use in aqueous solutions.
将来の方向性
The future directions of FMeOAm research include the development of novel derivatives with improved potency, selectivity, and bioavailability. The future research can also focus on the identification of new target receptors and enzymes that can be modulated by FMeOAm and the elucidation of the molecular mechanisms underlying the biological activities of FMeOAm. The future research can also explore the potential therapeutic applications of FMeOAm in various diseases, such as pain, inflammation, anxiety, and depression.
合成法
The synthesis of FMeOAm involves the reaction between 3-fluoroaniline and 2-methoxy-3-methylbenzoic acid in the presence of a coupling reagent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The reaction yields FMeOAm as a white solid with a melting point of 135-137°C and a purity of over 99%.
科学的研究の応用
FMeOAm has been extensively used in scientific research as a tool compound to study the biological activities of various receptors and enzymes, such as the cannabinoid receptor 1 (CB1), the transient receptor potential vanilloid 1 (TRPV1), and the fatty acid amide hydrolase (FAAH). FMeOAm is a potent and selective CB1 receptor agonist, which can induce the activation of the CB1 receptor and the downstream signaling pathways. FMeOAm is also a potent and selective TRPV1 receptor antagonist, which can block the activation of the TRPV1 receptor and the pain sensation. FMeOAm is also a potent and selective FAAH inhibitor, which can increase the level of endocannabinoids and enhance the endocannabinoid signaling.
特性
製品名 |
N-(3-fluorophenyl)-2-methoxy-3-methylbenzamide |
|---|---|
分子式 |
C15H14FNO2 |
分子量 |
259.27 g/mol |
IUPAC名 |
N-(3-fluorophenyl)-2-methoxy-3-methylbenzamide |
InChI |
InChI=1S/C15H14FNO2/c1-10-5-3-8-13(14(10)19-2)15(18)17-12-7-4-6-11(16)9-12/h3-9H,1-2H3,(H,17,18) |
InChIキー |
QMIHXULXQJYSJC-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1OC)C(=O)NC2=CC(=CC=C2)F |
正規SMILES |
CC1=C(C(=CC=C1)C(=O)NC2=CC(=CC=C2)F)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![6-[(2-{[4-(3-Chlorophenyl)-1-piperazinyl]carbonyl}anilino)carbonyl]-3-cyclohexene-1-carboxylicacid](/img/structure/B277747.png)
![6-[Oxo-[2-[oxo-(2-phenylethylamino)methyl]anilino]methyl]-1-cyclohex-3-enecarboxylic acid](/img/structure/B277748.png)

![Methyl2-{[4-(4-methylphenyl)-1-piperazinyl]carbonyl}phenylcarbamate](/img/structure/B277751.png)
![N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-N'-pentanoylthiourea](/img/structure/B277752.png)